molecular formula C18H18N2O3S B5795168 {2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE

{2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE

Cat. No.: B5795168
M. Wt: 342.4 g/mol
InChI Key: BPFVRAVJQSULDG-UHFFFAOYSA-N
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Description

{2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a piperidino group attached to a phenyl ring

Properties

IUPAC Name

[2-(4-nitrophenyl)sulfanylphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-18(19-12-4-1-5-13-19)16-6-2-3-7-17(16)24-15-10-8-14(9-11-15)20(22)23/h2-3,6-11H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVRAVJQSULDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the introduction of a sulfanyl group. The final step involves the attachment of a piperidino group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under mild conditions.

    Substitution: The piperidino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidino group may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    {2-[(4-METHOXYPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE: Similar structure but with a methoxy group instead of a nitro group.

    {2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE: Contains a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in {2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE imparts unique electronic properties, making it distinct from its analogs

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